molecular formula C12H15NO6S B13450643 2-(Sulfoacetamido) Dimoxystrobin Acetic Acid

2-(Sulfoacetamido) Dimoxystrobin Acetic Acid

Katalognummer: B13450643
Molekulargewicht: 301.32 g/mol
InChI-Schlüssel: JOYZWOZQQXZLFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sulfoacetamido) Dimoxystrobin Acetic Acid involves the sulfonation of Dimoxystrobin followed by acylation. The reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is not widely documented, as it is mainly used for research purposes. the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Sulfoacetamido) Dimoxystrobin Acetic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-(Sulfoacetamido) Dimoxystrobin Acetic Acid is primarily used in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(Sulfoacetamido) Dimoxystrobin Acetic Acid involves its interaction with specific molecular targets, such as enzymes involved in fungal cell wall synthesis. By inhibiting these enzymes, the compound disrupts the growth and reproduction of fungal cells, leading to their eventual death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Sulfoacetamido) Dimoxystrobin Acetic Acid is unique due to its dual functional groups (sulfoacetamido and acetic acid), which confer specific chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C12H15NO6S

Molekulargewicht

301.32 g/mol

IUPAC-Name

2-(2,6-dimethyl-N-(2-sulfoacetyl)anilino)acetic acid

InChI

InChI=1S/C12H15NO6S/c1-8-4-3-5-9(2)12(8)13(6-11(15)16)10(14)7-20(17,18)19/h3-5H,6-7H2,1-2H3,(H,15,16)(H,17,18,19)

InChI-Schlüssel

JOYZWOZQQXZLFT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)O)C(=O)CS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.